molecular formula C13H27BrO2S B11050589 1-[(3-Bromopropyl)sulfonyl]decane

1-[(3-Bromopropyl)sulfonyl]decane

Cat. No.: B11050589
M. Wt: 327.32 g/mol
InChI Key: CJPJBHJZDBYSHA-UHFFFAOYSA-N
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Description

1-[(3-Bromopropyl)sulfonyl]decane is a brominated sulfonyl compound characterized by a decane backbone substituted with a 3-bromopropyl sulfonyl group. The sulfonyl moiety (-SO₂-) introduces strong electron-withdrawing properties, while the bromine atom on the propyl chain enhances electrophilic reactivity. The following analysis extrapolates insights from structurally related brominated alkyl and aryl sulfonates discussed in the literature.

Properties

Molecular Formula

C13H27BrO2S

Molecular Weight

327.32 g/mol

IUPAC Name

1-(3-bromopropylsulfonyl)decane

InChI

InChI=1S/C13H27BrO2S/c1-2-3-4-5-6-7-8-9-12-17(15,16)13-10-11-14/h2-13H2,1H3

InChI Key

CJPJBHJZDBYSHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCS(=O)(=O)CCCBr

Origin of Product

United States

Preparation Methods

    Synthetic Routes:
    • One common method involves starting with 1,3-dibromopropane as the precursor. The bromine atom at the 3-position is substituted with a phenyl group using Grignard reagents or other nucleophiles.
    • The reaction proceeds as follows:

      1,3-dibromopropane+PhMgBr1-[(3-Bromopropyl)sulfonyl]decane\text{1,3-dibromopropane} + \text{PhMgBr} \rightarrow \text{1-[(3-Bromopropyl)sulfonyl]decane} 1,3-dibromopropane+PhMgBr→1-[(3-Bromopropyl)sulfonyl]decane

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism of action for 1-[(3-Bromopropyl)sulfonyl]decane is not well-documented. it likely interacts with biological targets through its functional groups (bromopropyl and sulfonyl) and may affect cellular processes.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The compound’s structural analogs vary in alkyl chain length, halogen placement, and substituent groups, all of which influence reactivity, stability, and biological activity. Key comparisons are outlined below:

    Alkyl Chain Length and Reactivity

    • 1-(4-Bromobutyl)-2-methyl-1H-imidazole hydrobromide ():
      Compounds with shorter alkyl chains (e.g., 3-bromopropyl derivatives) exhibit higher reactivity due to reduced steric hindrance, while longer chains (e.g., 5-bromopentyl) improve stability. 1-[(3-Bromopropyl)sulfonyl]decane’s 10-carbon backbone likely balances reactivity (from the bromopropyl group) and lipophilicity (from the decane chain), a feature critical for membrane permeability in drug design .

    Halogen Substituent Effects

    • 1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethoxy)benzene (): Bromine’s electronegativity enhances electrophilic substitution reactions, whereas fluorine and trifluoromethoxy groups increase metabolic stability and bioavailability. The absence of aromatic rings in 1-[(3-Bromopropyl)sulfonyl]decane may reduce π-π stacking interactions but improve solubility in nonpolar solvents .
    • 1-(3-Bromopropyl)-2-chloro-6-iodobenzene ():
      Mixed halogen substituents (Br, Cl, I) diversify reactivity; iodine’s polarizability facilitates cross-coupling reactions. The sulfonyl group in 1-[(3-Bromopropyl)sulfonyl]decane could similarly enable nucleophilic substitutions at the bromine site .

    Sulfonyl Group Influence

    • 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (): Sulfonyl groups stabilize transition states in nucleophilic reactions and enhance thermal stability. In 1-[(3-Bromopropyl)sulfonyl]decane, the sulfonyl moiety may confer resistance to hydrolysis compared to non-sulfonated analogs .

    Structural and Functional Comparison Table

    Compound Name Key Structural Features Reactivity/Applications Reference
    1-[(3-Bromopropyl)sulfonyl]decane Decane + 3-bromopropyl sulfonyl Potential electrophilic alkylation agent, surfactant applications N/A
    1-(3-Bromopropyl)-4-fluorobenzene Bromopropyl + para-fluorobenzene Enzyme inhibition, moderate cytotoxicity
    1-Bromo-3-cyclopropylmethanesulfonyl-benzene Cyclopropylmethanesulfonyl + bromobenzene Nucleophilic substitution, drug intermediate
    1-(3-Bromopropyl)-5-ethoxy-2-ethylbenzene Ethyl + ethoxy substituents Enhanced antimicrobial activity

    Research Findings and Implications

    • Reactivity : Bromopropyl chains facilitate alkylation reactions, while sulfonyl groups stabilize intermediates (e.g., in Suzuki-Miyaura couplings) .
    • Biological Activity : Fluorinated analogs (e.g., ) show improved bioavailability, suggesting 1-[(3-Bromopropyl)sulfonyl]decane could be optimized for drug delivery .
    • Toxicity : Neurotoxic effects observed in brominated aryl compounds () highlight the need for rigorous safety profiling of alkyl sulfonates .

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